molecular formula C10H20O B189888 Dec-4-en-1-ol CAS No. 10339-62-5

Dec-4-en-1-ol

Cat. No.: B189888
CAS No.: 10339-62-5
M. Wt: 156.26 g/mol
InChI Key: VUNFOJWKJSYIDH-VOTSOKGWSA-N
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Description

Dec-4-en-1-ol, also known as 4-decene-1-ol, is a fatty alcohol with the molecular formula C10H20O. It is a colorless liquid with a characteristic odor of grease. This compound is soluble in organic solvents but insoluble in water. It has a density of approximately 0.83 g/cm³, a melting point of around -68°C, and a boiling point of about 206-208°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-4-en-1-ol can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound to form the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrogenation processes under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and acids.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Dec-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dec-4-en-1-ol involves its interaction with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and function .

Biological Activity

Dec-4-en-1-ol, also known as cis-4-Decen-1-ol, is a long-chain unsaturated alcohol that has garnered interest in various fields, including biochemistry, agriculture, and the fragrance industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Molecular Formula : C₁₀H₁₈O
Molecular Weight : 158.25 g/mol
Density : 0.853 g/mL at 25 °C
Boiling Point : 195 °C

Table 1: Key Physical Properties of this compound

PropertyValue
Molecular Weight158.25 g/mol
Density0.853 g/mL
Boiling Point195 °C

This compound exhibits its biological activity through several mechanisms:

  • Interaction with Olfactory Receptors : As a compound used in the fragrance industry, it interacts with olfactory receptors, contributing to its scent profile.
  • Biochemical Reagent : It is utilized in various biochemical assays and reactions, serving as a building block for synthesizing other organic compounds.
  • Insecticidal Properties : Research indicates that this compound can affect insect behavior, potentially serving as a natural insecticide.

Insecticidal Effects

A significant study highlighted the insecticidal and repellent properties of this compound against stored product pests such as Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne. The compound was found to be effective in contact toxicity assays, suggesting its potential as a bio-based pest control agent .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of this compound. In vitro studies have shown that it possesses activity against various bacterial strains, indicating potential applications in food preservation and healthcare .

Case Study 1: Insect Behavior Modulation

In a controlled laboratory setting, this compound was tested for its efficacy against Tribolium castaneum. The results demonstrated a significant reduction in insect activity when exposed to the compound, showcasing its potential use as a natural pesticide .

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial effects of various long-chain alcohols, including this compound. The findings indicated that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its properties suggest that it may be absorbed through dermal or respiratory routes due to its volatility and solubility in organic solvents. Further studies are necessary to elucidate its metabolic pathways and potential toxicological effects.

Applications in Industry

This compound is widely used in:

  • Flavor and Fragrance Industry : Its pleasant fruity aroma makes it valuable for creating scents in perfumes and food products.
  • Agricultural Sector : As a natural insecticide, it offers an eco-friendly alternative to synthetic pesticides.
  • Pharmaceuticals : Ongoing research is exploring its role in drug formulation and delivery systems due to its biochemical properties .

Properties

IUPAC Name

(E)-dec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFOJWKJSYIDH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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